2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . This method provides a straightforward route to the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization can be used to produce isoquinolines efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.
Uniqueness
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group can enhance solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPSCVGIXLTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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